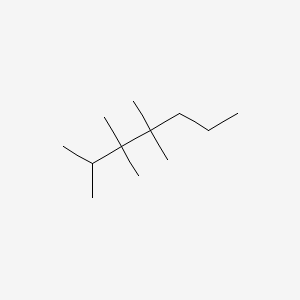

2,3,3,4,4-Pentamethylheptane

CAS No.: 62199-66-0

Cat. No.: VC19463559

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62199-66-0 |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 2,3,3,4,4-pentamethylheptane |

| Standard InChI | InChI=1S/C12H26/c1-8-9-11(4,5)12(6,7)10(2)3/h10H,8-9H2,1-7H3 |

| Standard InChI Key | VBOBCKMZHQJDQA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)C(C)(C)C(C)C |

Introduction

Synthesis and Industrial Production

The synthesis of pentamethylheptanes typically involves alkylation reactions using heptane and methyl halides. For example, Petrow and Melechin (1955) documented the preparation of 2,3,4,5,6-pentamethylheptane via Friedel-Crafts alkylation, employing aluminum chloride as a catalyst . This method yields approximately 60–70% purity, necessitating subsequent distillation for refinement .

A more contemporary approach, described by Thermo Scientific Chemicals, utilizes olefin oligomerization. For instance, 2,2,4,6,6-pentamethylheptane is synthesized by reacting isobutylene with a Ziegler-Natta catalyst under controlled pressure (2–4 bar) and temperature (80–120°C) . This process achieves higher selectivity (>85%) and is scalable for industrial production .

Physicochemical Properties

Experimental data for 2,2,4,6,6-pentamethylheptane provide a proxy for understanding the behavior of its structural analogs. Key properties include:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Density | 0.7463 g/mL | 25°C | |

| Boiling Point | 170.0°C | 1 atm | |

| Flash Point | 37°C | Closed cup | |

| Viscosity | 2.1 mPa·s | 293.15 K | |

| Surface Tension | 22.5 mN/m | 298.15 K |

Mixtures with aromatic hydrocarbons, such as iso-butylbenzene, exhibit non-ideal behavior. For example, blending 2,2,4,6,6-pentamethylheptane with sec-butylbenzene results in positive excess molar volumes () of up to 0.45 cm³/mol, indicating poor packing efficiency between branched alkane and aromatic molecules . Conversely, mixtures with 1,3-diethylbenzene show negative , suggesting enhanced intermolecular interactions .

Applications in Industry and Research

Branched alkanes like pentamethylheptanes serve critical roles in multiple sectors:

-

Fuel Additives: Their high octane numbers and low freezing points make them ideal components in aviation fuels. For instance, iso-dodecane (2,2,4,6,6-pentamethylheptane) is used in surrogate fuel formulations to mimic the combustion characteristics of jet fuels .

-

Lubricants: The branched structure reduces viscosity-temperature dependence, enabling stable performance in extreme environments .

-

Chemical Intermediates: These compounds are precursors in synthesizing surfactants and polymer additives. The methyl groups enhance solubility in nonpolar media, facilitating reactions with hydrophobic substrates.

Future Research Directions

Despite advances in understanding branched alkanes, gaps remain in the literature:

-

Isomer-Specific Studies: Detailed kinetic and thermodynamic analyses of 2,3,3,4,4-pentamethylheptane are needed to elucidate its unique properties.

-

Green Synthesis: Developing catalytic systems with reduced environmental impact, such as ionic liquid-mediated alkylation, could enhance sustainability.

-

Biodegradation Pathways: Investigating microbial degradation mechanisms would address environmental persistence concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume